

# Application Notes and Protocols for In Vivo Use of DSR-141562

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo use of **DSR-141562**, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform.[1][2] **DSR-141562** is an orally active, brain-penetrant compound that has shown efficacy in animal models relevant to schizophrenia, making it a valuable tool for neuroscience research and drug development.[3][4]

# **Compound Information**



| Property          | Value                                                                                                                            | Reference |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][3] [5]triazin-4(3H)-one | [3]       |  |
| Molecular Formula | C19H25F3N4O3                                                                                                                     | [1]       |  |
| Molecular Weight  | 414.42 g/mol                                                                                                                     | [1]       |  |
| Appearance        | White to off-white solid                                                                                                         | [1]       |  |
| CAS Number        | 2007975-22-4                                                                                                                     | [1]       |  |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.                                   | [1]       |  |

## **Mechanism of Action**

**DSR-141562** is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE1, particularly the PDE1B isoform which is predominantly expressed in the brain, **DSR-141562** increases intracellular levels of cGMP.[3] This elevation of cGMP modulates downstream signaling pathways, including those involved in dopaminergic and glutamatergic neurotransmission.[3] The resulting enhancement of cGMP signaling is believed to underlie the therapeutic potential of **DSR-141562** in treating symptoms associated with schizophrenia.[3]





Click to download full resolution via product page

Mechanism of action of DSR-141562.

## In Vivo Formulation Protocols

**DSR-141562** is orally bioavailable.[3] For in vivo administration, it is crucial to ensure complete dissolution of the compound. The following are established protocols for preparing **DSR-141562** for oral gavage. It is recommended to prepare fresh solutions daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous Vehicle with Co-solvents

This formulation is suitable for general oral administration.



| Component             | Percentage            | Purpose         |  |
|-----------------------|-----------------------|-----------------|--|
| DMSO                  | 10%                   | Initial solvent |  |
| PEG300                | 40%                   | Co-solvent      |  |
| Tween-80              | 5%                    | Surfactant      |  |
| Saline (0.9% NaCl)    | 45%                   | Vehicle         |  |
| Achievable Solubility | ≥ 2.5 mg/mL (6.03 mM) |                 |  |

#### Protocol 2: Solubilizing Agent Vehicle

This formulation utilizes a cyclodextrin to enhance solubility.

| Component              | Percentage            | Purpose                        |
|------------------------|-----------------------|--------------------------------|
| DMSO                   | 10%                   | Initial solvent                |
| 20% SBE-β-CD in Saline | 90%                   | Solubilizing agent and vehicle |
| Achievable Solubility  | ≥ 2.5 mg/mL (6.03 mM) |                                |

#### Protocol 3: Oil-based Vehicle

This formulation is an alternative for compounds with lipophilic properties.

| Component             | Percentage            | Purpose         |  |
|-----------------------|-----------------------|-----------------|--|
| DMSO                  | 10%                   | Initial solvent |  |
| Corn Oil              | 90% Vehicle           |                 |  |
| Achievable Solubility | ≥ 2.5 mg/mL (6.03 mM) |                 |  |

#### Preparation Procedure (General):

• Weigh the required amount of **DSR-141562** powder.



- Add the specified percentage of DMSO to the powder and vortex until fully dissolved.
- Add the other vehicle components one by one in the order specified in the tables.
- Vortex or sonicate the solution between the addition of each component to ensure a clear and homogenous solution.
- Visually inspect the final solution for any precipitation before administration.

## **Experimental Protocols and Dosing**

The following table summarizes the dosages of **DSR-141562** used in various preclinical models. The administration route for all these studies was oral (p.o.).



| Animal Model     | Dose Range       | Observed Effects                                                         | Reference |
|------------------|------------------|--------------------------------------------------------------------------|-----------|
| Mice             | 0.3 - 3 mg/kg    | Reversed phencyclidine-induced deficits in social interaction.           | [3]       |
| Rats             | 0.3 - 3 mg/kg    | Reversed phencyclidine-induced deficits in novel object recognition.     | [3]       |
| Rats             | 3 - 30 mg/kg     | Inhibited methamphetamine- induced locomotor hyperactivity.              | [3][4]    |
| Rats             | 1 - 100 mg/kg    | Did not induce catalepsy.                                                | [3]       |
| Rats             | 10 mg/kg         | Significantly increased cGMP levels in the frontal cortex and striatum.  | [1]       |
| Common Marmosets | 3 and 30 mg/kg   | Improved performance in object retrieval with detour tasks.              | [3][4]    |
| Monkeys          | 30 and 100 mg/kg | Significantly increased cGMP concentration in cerebrospinal fluid (CSF). | [3][4]    |

Experimental Workflow for a Behavioral Study:





Click to download full resolution via product page

Workflow for in vivo behavioral studies.

## Safety and Handling

As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling **DSR-141562**. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.



## **Disclaimer**

This information is intended for research use only and not for human or veterinary use. The protocols and data presented are based on published literature and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own validation studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Use of DSR-141562]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#how-to-prepare-dsr-141562-for-in-vivo-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com